molecular formula C12H11N5O4 B7738113 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B7738113
M. Wt: 289.25 g/mol
InChI Key: MHCGVTQUCDPCON-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazine core substituted with two hydroxyl groups at positions 3 and 5. The acetohydrazide moiety is linked via an (E)-configured Schiff base to a 4-hydroxyphenyl group. This structural motif combines a heterocyclic triazine system with a hydrazone-functionalized aromatic ring, making it a candidate for diverse applications, including medicinal chemistry and materials science. While explicit data on its biological activity or physicochemical properties are absent in the provided evidence, its synthesis likely follows established hydrazone formation protocols involving acid-catalyzed condensation of hydrazides with aldehydes .

Properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c18-8-3-1-7(2-4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCGVTQUCDPCON-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Variations

The target compound’s structural analogues differ primarily in:

  • Heterocyclic core (triazine vs. purine, triazole, or benzohydrazide).
  • Substituents on the triazine ring (dihydroxy vs. dioxo groups).
  • Aromatic substituents (hydroxy, methoxy, nitro, halogen, or indole groups).
  • Configuration of the Schiff base (E vs. Z, though E is predominant in synthesized derivatives).
Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Notable Properties/Activities References
Target Compound 3,5-Dihydroxy-1,2,4-triazin-6-yl (E)-4-Hydroxyphenylmethylidene C₁₂H₁₂N₆O₄* Hypothesized hydrogen bonding network -
N'-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide Purine-6-sulfanyl 4-Chlorophenyl C₁₄H₁₂ClN₇OS Investigated as antithyroid agent
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide 3,5-Dioxo-1,2,4-triazin-6-yl 1H-Indol-3-yl C₁₄H₁₂N₈O₃ Discontinued product; indole enhances lipophilicity
2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide Triazole-3-sulfanyl 4-Hydroxy-3,5-dimethoxyphenyl C₂₁H₂₃N₅O₅S Enhanced steric bulk from triazole and methoxy groups
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide Benzohydrazide 3,4,5-Trihydroxybenzylidene C₁₅H₁₄N₂O₅ Extensive hydrogen bonding; crystallographic data
N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide 3,5-Dioxo-1,2,4-triazin-6-yl 3-Bromo-4-hydroxy-5-methoxyphenyl C₁₃H₁₂BrN₅O₅ Bromine increases molecular weight and polarity

*Hypothetical formula based on structural analysis.

Impact of Structural Differences

Heterocyclic Core
  • Triazine vs. Purine/Triazole : The triazine core in the target compound offers distinct electronic properties compared to purine () or triazole () systems. Triazines are electron-deficient, enhancing reactivity in nucleophilic substitution or coordination chemistry, whereas purines and triazoles may engage in π-π stacking or hydrogen bonding .
  • Dihydroxy vs. Dioxo Triazine : The 3,5-dihydroxy substitution on the triazine (target compound) versus 3,5-dioxo () alters hydrogen-bonding capacity and acidity. Dihydroxy groups may improve aqueous solubility, while dioxo systems could enhance stability .
Aromatic Substituents
  • 4-Hydroxyphenyl vs. Halogenated/Methoxylated Analogues : The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding (e.g., O–H⋯O/N interactions), whereas electron-withdrawing groups like nitro () or chloro () may reduce solubility but improve electrophilic reactivity. Methoxy groups () increase steric bulk and lipophilicity .
  • Indole vs.
Schiff Base Configuration

All analogues adopt the (E)-configuration, which is thermodynamically favored due to reduced steric hindrance between the aryl group and hydrazide moiety .

Research Findings and Implications

  • Crystallography and Hydrogen Bonding : highlights that substituents like 3,4,5-trihydroxybenzylidene form extensive hydrogen-bonded networks, stabilizing the crystal lattice. The target compound’s 4-hydroxyphenyl group may similarly contribute to solid-state stability via O–H⋯O/N interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.